(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 2-bromo-5-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 2-bromo-5-methoxybenzyl bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to form the desired pyrrolidine derivative.
Chiral Resolution: The racemic mixture obtained from the previous step can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like thiols, amines, or alkoxides replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Thiols, amines, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Thiolates, amines, ethers.
Scientific Research Applications
(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of (3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The pyrrolidine ring enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol is unique due to its chiral nature and the presence of both bromine and methoxy substituents, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-16-11-2-3-12(13)9(6-11)7-14-5-4-10(15)8-14/h2-3,6,10,15H,4-5,7-8H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFWSNTWADBBE-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)CN2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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